Naftifine hydrochloride Naftifine hydrochloride Naftifine Hydrochloride is the hydrochloride salt form of naftifine, an allylamine derivate with synthetic broad-spectrum antifungal activity. Although the exact mechanism through which naftifine hydrochloride exerts its effect is unknown, it appears to selectively inhibit the enzyme squalene 2,3-epoxidase, thereby inhibiting the biosynthesis of sterol. This results in a decreased amount of sterols, especially ergosterol which is the primary fungal membrane sterol, and a corresponding accumulation of squalene in fungal cells. Naftifine hydrochloride can be fungicidal as well as fungistatic to yeasts depending on the concentration and the organisms involved.
Naftifine hydrochloride is a hydrochloride and an allylamine antifungal drug.
Brand Name: Vulcanchem
CAS No.: 65473-14-5
VCID: VC0001222
InChI: InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;
SMILES: CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Molecular Formula: C21H21N • HCl
Molecular Weight: 323.9 g/mol

Naftifine hydrochloride

CAS No.: 65473-14-5

APIs

VCID: VC0001222

Molecular Formula: C21H21N • HCl

Molecular Weight: 323.9 g/mol

Naftifine hydrochloride - 65473-14-5

CAS No. 65473-14-5
Product Name Naftifine hydrochloride
Molecular Formula C21H21N • HCl
Molecular Weight 323.9 g/mol
IUPAC Name (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;
Standard InChIKey OLUNPKFOFGZHRT-YGCVIUNWSA-N
Isomeric SMILES CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
SMILES CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Canonical SMILES CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl
Description Naftifine Hydrochloride is the hydrochloride salt form of naftifine, an allylamine derivate with synthetic broad-spectrum antifungal activity. Although the exact mechanism through which naftifine hydrochloride exerts its effect is unknown, it appears to selectively inhibit the enzyme squalene 2,3-epoxidase, thereby inhibiting the biosynthesis of sterol. This results in a decreased amount of sterols, especially ergosterol which is the primary fungal membrane sterol, and a corresponding accumulation of squalene in fungal cells. Naftifine hydrochloride can be fungicidal as well as fungistatic to yeasts depending on the concentration and the organisms involved.
Naftifine hydrochloride is a hydrochloride and an allylamine antifungal drug.
Synonyms AW 105843; AW105843; AW-105843; AW 105-843; SN 105843; SN105843; SN-105843; Naftifine, Naftifine hydrochloride; Naftin;(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride
Reference 1:Efficacy and Safety of Naftifine HCl Cream 2% in the Treatment of Pediatric Subjects With Tinea Corporis. Gold M, Dhawan S, Verma A, Kuligowski M, Dobrowski D.J Drugs Dermatol. 2016 Jun 1;15(6):743-8. PMID: 27272083
2:The Role of Naftifine HCl 2% Gel and Cream in Treating Moccasin Tinea Pedis. Vlahovic TC.J Drugs Dermatol. 2016 Feb;15(2 Suppl):s56-9. Review. PMID: 26885800
3:An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. Verma A, Olayinka B, Fleischer AB Jr.J Drugs Dermatol. 2015 Jul;14(7):686-91. PMID: 26151784
4:Efficacy and safety of naftifine HCl Gel 2% in the treatment of interdigital and moccasin type tinea pedis: pooled results from two multicenter, randomized, double-blind, vehicle-controlled trials. Stein Gold LF, Parish LC, Vlahovic T, Plaum S, Kircik L, Fleischer AB Jr, Verma A, Olayinka B, Hardas B.J Drugs Dermatol. 2013 Aug;12(8):911-8. PMID: 23986165
PubChem Compound 5281098
Last Modified Nov 11 2021
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